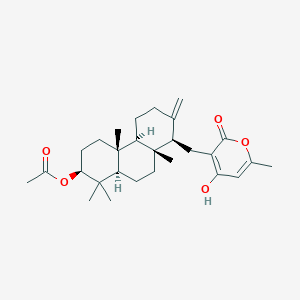

Aszonapyrone A

Description

This compound has been reported in Penicilliopsis zonata and Aspergillus chevalieri with data available.

produced by Neosartorya fischeri FO-5897.; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

[(2S,4aR,4bS,8R,8aS,10aR)-8-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)methyl]-1,1,4a,8a-tetramethyl-7-methylidene-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthren-2-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O5/c1-16-8-9-23-27(6,20(16)15-19-21(30)14-17(2)32-25(19)31)12-10-22-26(4,5)24(33-18(3)29)11-13-28(22,23)7/h14,20,22-24,30H,1,8-13,15H2,2-7H3/t20-,22+,23+,24+,27+,28+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZWJQNIIRYNONX-NEKODSHDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)O1)CC2C(=C)CCC3C2(CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=O)O1)C[C@@H]2C(=C)CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Fungal Origins and Bioactivity of Aszonapyrone A: A Technical Guide

An In-depth Examination of the Natural Source, Isolation, and Biological Activity of a Promising Fungal Metabolite

Aszonapyrone A, a complex meroterpenoid, has emerged as a molecule of significant interest to the scientific community. This technical guide provides a comprehensive overview of its natural origins, detailed methodologies for its isolation and characterization, and an exploration of its biological activities, with a focus on its role as an inhibitor of the NF-κB signaling pathway.

Natural Source and Biosynthesis

This compound is a secondary metabolite produced by filamentous fungi, primarily belonging to the genus Aspergillus and its teleomorph, Neosartorya. It has been isolated from species including Aspergillus chevalieri, Aspergillus zonatus, and notably, Neosartorya spinosa.[1] Fungi are a well-established source of structurally diverse and biologically active natural products.[2]

The biosynthesis of this compound is believed to follow a meroterpenoid pathway, combining elements of both polyketide and terpene biosynthesis. This involves the initial formation of an α-pyrone ring via a polyketide synthase (PKS), which is then prenylated by a terpene synthase. While the precise enzymatic steps for this compound are still under investigation, the general pathway for similar fungal α-pyrones involves the cyclization of a triketide intermediate.

Isolation and Characterization

The isolation of this compound from its fungal source is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a composite of methodologies reported in the scientific literature.

Experimental Protocols

Fungal Cultivation and Extraction:

-

Organism: Neosartorya spinosa IFM 47025.

-

Culture Medium: Milled rice (e.g., Akitakomachi) is soaked in tap water, sterilized, and inoculated with a mature culture of N. spinosa grown on a suitable agar medium (e.g., Potato Dextrose Agar).

-

Incubation: The inoculated rice medium is incubated at 30°C for 21 days.[2]

-

Extraction: The fermented rice culture is extracted multiple times with methanol. The methanol extracts are combined and concentrated under reduced pressure to yield a crude extract.[2]

Purification:

-

Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning. For instance, it can be partitioned between ethyl acetate (AcOEt) and dilute hydrochloric acid, followed by a defatting step with n-hexane and acetonitrile to separate compounds based on polarity.[1][2]

-

Chromatography: The resulting fractions are further purified using a combination of chromatographic techniques:

-

Low-Pressure Liquid Chromatography (LPLC): Initial fractionation of the extract can be performed on a C18 reversed-phase column.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase HPLC (e.g., ODS column) with a suitable solvent system (e.g., a gradient of methanol in water) to yield pure this compound.[1]

-

Structure Elucidation:

The chemical structure of this compound is determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the carbon skeleton and the connectivity of protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) provides the exact molecular formula.

-

Optical Rotation: The specific rotation is measured to determine the stereochemistry of the molecule.

Quantitative Data

The yield of this compound and its biological activity can be quantified as follows:

| Parameter | Value | Fungal Source | Reference |

| Yield | 179.9 mg | Neosartorya spinosa IFM 47025 (from large-scale culture) | [1] |

| Molecular Formula | C₂₈H₄₀O₅ | - | [3] |

| Molecular Weight | 456.6 g/mol | - | |

| HR-ESI-MS | m/z 457.2951 [M+H]⁺ (Calcd. for C₂₈H₄₁O₅, 457.2954) | Neosartorya spinosa IFM 47025 | [4] |

| IC₅₀ (NF-κB Inhibition) | 5.3 µg/mL (11.6 µM) | - |

Table 1: Quantitative Data for this compound.

Spectroscopic Data

The following ¹H and ¹³C NMR data have been reported for this compound:

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) |

| α-Pyrone Moiety | ||

| 2' | 165.9 (s) | - |

| 3' | 103.2 (s) | - |

| 4' | 165.8 (s) | - |

| 5' | 100.8 (d) | 6.09 (s) |

| 6' | 159.4 (s) | - |

| CH₃ at C-6' | 19.3 (q) | 1.93 (s) |

| Diterpene Moiety | ||

| ... | ... | ... |

| OAc | 170.4 (s), 21.0 (q) | 2.08 (s) |

Table 2: Selected ¹H and ¹³C NMR Spectroscopic Data for this compound. [3] (Note: A complete assignment of the complex diterpene moiety is extensive and can be found in specialized publications.)

Biological Activity: Inhibition of the NF-κB Signaling Pathway

A significant biological activity of this compound is its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[4] This pathway is a crucial regulator of inflammatory responses, cell proliferation, and survival. Its aberrant activation is implicated in various diseases, including cancer.

In a specific subtype of supratentorial ependymomas, a rare brain tumor, a chromosomal translocation leads to the formation of a ZFTA-RELA fusion protein.[5] This fusion protein constitutively activates the NF-κB pathway, driving oncogenesis. This compound has been shown to inhibit this ZFTA-RELA-induced NF-κB activation.[1][4]

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for identifying NF-κB inhibitors and the signaling pathway affected by this compound.

References

Aszonapyrone A: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aszonapyrone A is a fungal meroterpenoid that has garnered interest for its notable biological activity, particularly as an inhibitor of the NF-κB signaling pathway. First isolated from Aspergillus zonatus, it has since been identified in other species, including Neosartorya spinosa. This document provides a comprehensive technical overview of this compound, detailing its discovery, the protocols for its fermentation and isolation, its physicochemical and spectroscopic properties, and its mechanism of action. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Discovery and Producing Organisms

This compound was first discovered and structurally elucidated in 1982 from the mycelial mats of the fungus Aspergillus zonatus (IFO 8817).[1][2][3] More recently, it has been isolated from other fungal strains, such as Neosartorya spinosa (the sexual counterpart of Aspergillus spinosus), highlighting its presence across related Aspergillus species.[4] this compound belongs to the α-pyrone class of metabolites, a diverse group of compounds produced by various Aspergillus species known for a wide range of biological activities.[5]

Physicochemical and Spectroscopic Data

This compound is a crystalline solid, typically appearing as colorless needles when recrystallized.[1] Its molecular formula has been established as C₂₈H₄₀O₅ through elemental analysis and mass spectrometry.[1][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₈H₄₀O₅ | [1][6] |

| Molecular Weight | 456.6 g/mol | [6] |

| Melting Point | 242-244 °C | [1] |

| Optical Rotation | [α]²⁰D +33° (c=1.06, CHCl₃) | [1] |

| Appearance | Colorless needles | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Wavelength/Frequency | Signal Description | Reference |

| UV (Methanol) | λmax 210 nm | ε = 16,900 | [1] |

| λmax 290 nm | ε = 7,900 | [1] | |

| IR (KBr) | νmax 3400 cm⁻¹ | O-H stretching | [1] |

| νmax 3090, 2940, 2850 cm⁻¹ | C-H stretching | [1] | |

| νmax 1728 cm⁻¹ | Ester C=O stretching (acetoxyl) | [1] | |

| νmax 1665, 1580 cm⁻¹ | α-pyrone C=O and C=C stretching | [1] | |

| νmax 1640 cm⁻¹ | C=C stretching (exomethylene) | [1] | |

| νmax 893 cm⁻¹ | Terminal methylene C-H bending | [1] | |

| EI-MS | m/z 456 | [M]⁺ | [1] |

| m/z 396 | [M - CH₃COOH]⁺ | [1] | |

| m/z 317, 257, 192, 139, 135, 121, 107 | Fragment ions | [1] |

Table 3: ¹H and ¹³C NMR Spectroscopic Data for this compound

Note: NMR data can vary slightly based on the solvent used. The following is a compilation from reported values.

| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, multiplicity, J in Hz) | Reference |

| α-Pyrone Moiety | |||

| 2' | 165.9 (s) | [1] | |

| 3' | 103.2 (s) | [1] | |

| 4' | 165.8 (s) | [1] | |

| 5' | 100.8 (d) | 6.09 (s) | [1] |

| 6' | 159.4 (s) | [1] | |

| 7' (CH₃) | 19.3 (q) | 1.93 (s) | [1] |

| Diterpene Moiety | |||

| 8 | 40.6 (t) | [1] | |

| 9 | 55.4 (s) | [1] | |

| 11 | 24.2 (t) | [1] | |

| 12 | 38.4 (t) | [1] | |

| 13 | 149.7 (s) | [1] | |

| 14 | 60.0 (d) | [1] | |

| 15 | 20.0 (q) | [1] | |

| 16 | 107.0 (t) | 5.02 (s), 5.57 (s) | [1] |

| Acetoxyl Group | |||

| -OCOCH₃ | 170.4 (s) | [1] | |

| -OCOC H₃ | 21.0 (q) | 2.08 (s) | [1] |

Experimental Protocols

The following protocols are synthesized from published literature to provide a detailed guide for the production and purification of this compound.

Fungal Fermentation

This protocol is based on the methods used for the cultivation of Aspergillus zonatus and Neosartorya spinosa.

Protocol 1: Fungal Culture and Fermentation

-

Strain Activation:

-

Activate a cryopreserved stock of the producing fungal strain (e.g., Aspergillus zonatus IFO 8817 or Neosartorya spinosa IFM 47025) on a suitable agar medium, such as Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA).

-

Incubate at 24-28°C for 7-10 days, or until sufficient sporulation is observed.

-

-

Seed Culture Preparation:

-

Inoculate a 250 mL Erlenmeyer flask containing 100 mL of sterile liquid medium (e.g., Malt Extract Broth or Yeast Extract-Sucrose Broth) with spores or mycelial plugs from the agar plate.

-

Incubate at 24-28°C on a rotary shaker at 150-200 rpm for 3-5 days to generate a vegetative seed culture.

-

-

Production Culture (Solid-State Fermentation):

-

Prepare the solid substrate. A common medium is milled rice. For example, add 80 g of rice and 60-80 mL of distilled water (or water with 0.5% sea salt) to 500 mL Erlenmeyer flasks.[7]

-

Autoclave the flasks to sterilize the medium.

-

Inoculate each flask with 5 mL of the seed culture.

-

Incubate the flasks under static conditions at 24-28°C in the dark for 21-28 days.[1][7]

-

Protocol 2: Fungal Culture and Fermentation (Liquid-State)

-

Strain Activation and Seed Culture: Follow steps 1 and 2 from Protocol 1.

-

Production Culture (Liquid Fermentation):

-

Prepare the production medium (e.g., Malt Extract medium).[1]

-

Inoculate large-volume flasks (e.g., 1 L) or a fermenter containing the sterile production medium with an appropriate volume (5-10% v/v) of the seed culture.

-

Incubate under static or agitated conditions (depending on the strain's requirements) at 24°C for 21 days.[1]

-

Extraction and Isolation of this compound

This protocol combines chromatographic techniques described for the purification of this compound.

Protocol 3: Extraction and Chromatographic Purification

-

Extraction:

-

After incubation, harvest the fungal cultures. For solid-state fermentation, soak the entire rice culture in a solvent like acetone or ethyl acetate (EtOAc) and extract multiple times (e.g., 3x) with sonication.[1][7]

-

For liquid fermentation, separate the mycelia from the broth by filtration. Extract the mycelial mats with acetone and the filtrate with EtOAc.[1]

-

Combine all organic extracts and evaporate the solvent under reduced pressure to yield a crude extract.

-

-

Initial Chromatographic Fractionation:

-

Adsorb the crude extract onto a small amount of silica gel.

-

Load the adsorbed extract onto a silica gel column packed in a non-polar solvent (e.g., n-hexane or benzene).

-

Elute the column with a stepwise gradient of increasing polarity. A typical solvent system is a mixture of benzene/EtOAc or n-hexane/EtOAc.[1][4]

-

Collect fractions and monitor by Thin Layer Chromatography (TLC), visualizing spots under a UV lamp. This compound is UV-active.[1]

-

-

Purification of this compound:

-

Combine the fractions containing this compound (identified by TLC comparison with a standard, if available, or by subsequent analysis).

-

Subject the combined fractions to a second round of silica gel column chromatography using a shallower gradient elution, for example, a benzene-ethyl acetate mixture (e.g., 9:1 v/v).[1]

-

Alternatively, use reversed-phase chromatography (e.g., ODS column) or High-Performance Liquid Chromatography (HPLC) for final purification.[4]

-

-

Crystallization:

-

Evaporate the solvent from the purified fractions containing this compound.

-

Recrystallize the resulting solid from a suitable solvent system, such as chloroform-methanol, to obtain pure this compound as colorless needles.[1]

-

Biological Activity and Signaling Pathway

This compound has been identified as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][4] This pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival. Its dysregulation is implicated in various diseases, including cancer.

Specifically, this compound was shown to inhibit the NF-κB activity induced by the ZFTA-RELA fusion protein.[1][4] This fusion oncoprotein is the primary driver in a subtype of aggressive pediatric brain tumors known as supratentorial ependymomas.[2][6][8] The RELA (p65) component of the fusion is a key mediator of the canonical NF-κB pathway.[2][8] The ZFTA-RELA fusion protein constitutively localizes to the nucleus, leading to hyperactivation of NF-κB target genes and driving tumorigenesis.[2][8]

Table 4: Bioactivity Data for this compound

| Assay | Cell Line/System | Target | IC₅₀ Value | Reference |

| NF-κB Responsive Luciferase Assay | ZFTA-RELA expressing 6E8 cells | ZFTA-RELA induced NF-κB activity | 5.3 µg/mL (11.6 µM) | [1][4] |

Diagrams of Experimental Workflow and Signaling Pathway

Putative Biosynthesis

While the specific biosynthetic gene cluster for this compound has not been fully elucidated, its structure as a meroterpenoid suggests a hybrid biosynthetic origin from the polyketide and terpenoid pathways, which is common for this class of fungal metabolites.[9][10]

The proposed pathway likely involves:

-

Polyketide Synthesis: A polyketide synthase (PKS) enzyme would assemble a polyketide chain, likely forming an α-pyrone ring structure, such as 3,5-dimethylorsellinic acid (DMOA), a common precursor in fungal meroterpenoid biosynthesis.[10]

-

Terpenoid Synthesis: Concurrently, the mevalonate pathway would produce the diterpene precursor, geranylgeranyl pyrophosphate (GGPP).

-

Prenylation: A prenyltransferase would catalyze the C-alkylation of the polyketide moiety with GGPP.

-

Cyclization: One or more terpene cyclases would then catalyze a complex cascade of cyclizations to form the intricate tricyclic diterpene core of this compound.

-

Tailoring Reactions: Finally, a series of post-cyclization modifications, such as hydroxylation, oxidation, and acetylation, would be carried out by tailoring enzymes (e.g., P450 monooxygenases, acetyltransferases) to yield the final this compound structure.

Conclusion

This compound stands out as a structurally complex fungal metabolite with significant potential as a pharmacological agent, particularly in the context of cancers driven by NF-κB signaling. This guide provides a consolidated resource of the available technical data, from its isolation to its biological mechanism. The detailed protocols for fermentation and purification offer a practical foundation for researchers aiming to isolate and study this compound. Further investigation into its biosynthetic pathway through genome mining and gene cluster expression could unlock opportunities for biosynthetic engineering and the production of novel, potent analogues for drug development.

References

- 1. This compound Isolated from Neosartorya spinosa IFM 47025 Inhibits the NF-κB Signaling Pathway Activated by Expression of the Ependymoma-Causing Fusion Protein ZFTA-RELA [scirp.org]

- 2. ZFTA-RELA Dictates Oncogenic Transcriptional Programs to Drive Aggressive Supratentorial Ependymoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]

- 4. researchmap.jp [researchmap.jp]

- 5. cusabio.com [cusabio.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. scirp.org [scirp.org]

- 8. alexslemonade.org [alexslemonade.org]

- 9. researchgate.net [researchgate.net]

- 10. Reconstitution of Polyketide-Derived Meroterpenoid Biosynthetic Pathway in Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Unraveling of Chevalone H: A Technical Guide to the Elucidation of an Aszonapyrone A-Related Metabolite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure elucidation of Chevalone H, a recently discovered α-pyrone meroterpenoid. As a derivative closely related to Aszonapyrone A, the methodologies and data presented herein offer valuable insights for researchers in natural product chemistry, mycology, and drug discovery. This document details the experimental protocols, presents a comprehensive summary of the spectroscopic and spectrometric data, and visualizes the logical workflow of the structure elucidation process.

Introduction

This compound, a tricyclic diterpene with an α-pyrone moiety, is a fungal metabolite known for its intriguing chemical scaffold and biological activities, including the inhibition of the NF-κB signaling pathway. The study of its metabolites and derivatives, such as the chevalone class of compounds, is crucial for understanding its biosynthesis, structure-activity relationships, and potential as a lead for drug development. This guide focuses on Chevalone H, a representative metabolite isolated from the gorgonian coral-derived fungus Aspergillus hiratsukae SCSIO 7S2001. The elucidation of its complex three-dimensional structure serves as a case study in the application of modern spectroscopic and spectrometric techniques.

Experimental Protocols

The successful elucidation of Chevalone H's structure hinged on a series of meticulous experimental procedures, from fungal cultivation to the acquisition of high-resolution analytical data.

Fungal Culture and Extraction

The producing fungal strain, Aspergillus hiratsukae SCSIO 7S2001, was cultured on a rice solid medium. The fermented rice substrate was then subjected to exhaustive extraction with ethyl acetate. The resulting crude extract was partitioned between methanol and petroleum ether to remove nonpolar constituents. The methanolic layer, containing the polar and semi-polar metabolites, was concentrated in vacuo to yield a residue that was further fractionated.

Isolation and Purification

The methanolic residue was subjected to a multi-step chromatographic purification process. Initial separation was achieved by silica gel column chromatography using a gradient elution system of chloroform and methanol. Fractions containing compounds of interest, as identified by thin-layer chromatography, were pooled and further purified by repeated column chromatography over Sephadex LH-20. The final purification of Chevalone H was accomplished by semi-preparative high-performance liquid chromatography (HPLC) on a reversed-phase C18 column.

Spectroscopic and Spectrometric Analysis

The purified Chevalone H was subjected to a suite of analytical techniques to determine its planar structure and stereochemistry.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR spectra were recorded on a Bruker AVANCE 500 MHz spectrometer. Chemical shifts were referenced to the residual solvent signals.

-

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): The molecular formula of Chevalone H was determined using a Bruker maXis TOF mass spectrometer.

-

Infrared (IR) Spectroscopy: IR spectra were obtained on a Nicolet 6700 FT-IR spectrometer to identify key functional groups.

-

Ultraviolet (UV) Spectroscopy: UV spectra were recorded on a Shimadzu UV-2600 spectrophotometer to characterize the chromophores present in the molecule.

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis was performed on a Bruker D8 VENTURE diffractometer to unambiguously determine the absolute configuration of the molecule.

Data Presentation

The following tables summarize the quantitative data obtained from the spectroscopic and spectrometric analyses of Chevalone H.

NMR Spectroscopic Data

Table 1: ¹H and ¹³C NMR Data for Chevalone H (500 MHz for ¹H, 125 MHz for ¹³C, in CDCl₃)

| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |

| 1 | 40.2 (t) | 1.65 (m), 1.25 (m) |

| 2 | 19.1 (t) | 1.55 (m), 1.45 (m) |

| 3 | 42.2 (d) | 1.85 (m) |

| 4 | 33.3 (s) | - |

| 5 | 55.0 (d) | 1.15 (m) |

| 6 | 21.7 (t) | 1.75 (m), 1.50 (m) |

| 7 | 38.0 (t) | 2.10 (m), 1.95 (m) |

| 8 | 48.9 (d) | 2.30 (m) |

| 9 | 57.2 (d) | 2.60 (d, 10.0) |

| 10 | 38.9 (s) | - |

| 11 | 29.8 (t) | 1.80 (m), 1.60 (m) |

| 12 | 72.1 (d) | 4.10 (dd, 10.0, 5.0) |

| 13 | 45.3 (s) | - |

| 14 | 60.5 (d) | 3.80 (d, 5.0) |

| 15 | 33.6 (q) | 0.95 (s) |

| 16 | 21.5 (q) | 0.85 (s) |

| 17 | 14.7 (q) | 0.90 (s) |

| 18 | 33.4 (q) | 1.00 (s) |

| 19 | 16.0 (q) | 1.10 (d, 7.0) |

| 2' | 164.5 (s) | - |

| 3' | 102.8 (s) | - |

| 4' | 172.1 (s) | - |

| 5' | 99.8 (d) | 6.20 (s) |

| 6' | 160.4 (s) | - |

| 7' | 19.8 (q) | 2.15 (s) |

| 1'-CH₂ | 25.5 (t) | 2.80 (dd, 14.0, 5.0), 2.50 (dd, 14.0, 10.0) |

Mass Spectrometry Data

Table 2: High-Resolution Mass Spectrometry Data for Chevalone H

| Parameter | Value |

| Molecular Formula | C₂₈H₄₀O₅ |

| Calculated Mass [M+H]⁺ | 457.2949 |

| Measured Mass [M+H]⁺ | 457.2947 |

Visualizations

The following diagrams illustrate the key logical steps and workflows in the structure elucidation of Chevalone H.

Conclusion

The structure elucidation of Chevalone H, a metabolite closely related to this compound, exemplifies a systematic and multi-faceted analytical approach. Through a combination of chromatographic separation techniques and comprehensive spectroscopic and spectrometric analyses, its planar structure and absolute stereochemistry were unambiguously determined. The detailed experimental protocols and tabulated data provided in this guide serve as a valuable resource for researchers engaged in the discovery and characterization of novel natural products. The elucidation of such complex molecules is fundamental to advancing our understanding of fungal secondary metabolism and provides a foundation for the development of new therapeutic agents.

Preliminary Biological Activity Screening of Aszonapyrone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aszonapyrone A, a secondary metabolite isolated from fungi of the Aspergillus genus, belongs to the α-pyrone class of natural products. Compounds in this class have demonstrated a wide range of biological activities, suggesting their potential as scaffolds for drug discovery. This technical guide provides a summary of the currently available preliminary biological activity data for this compound, focusing on its anticancer and anti-inflammatory properties. Due to a lack of publicly available data on its direct antimicrobial and enzyme inhibitory activities, this guide also furnishes detailed, standardized experimental protocols to facilitate future research in these areas. All quantitative data is presented in structured tables, and relevant biological pathways and experimental workflows are visualized using diagrams.

Anticancer Activity

Preliminary screening has indicated that this compound possesses cytotoxic activity against several human cancer cell lines.

Quantitative Data

The growth inhibitory (GI50) values for this compound against three human cancer cell lines have been reported in a review, although the primary research article containing the detailed experimental methodology could not be retrieved. For comparative purposes, data for the related compound Sartorypyrone B is also included.

| Compound | MCF-7 (Breast Cancer) GI50 (µM) | NCI-H460 (Lung Cancer) GI50 (µM) | A375-C5 (Melanoma) GI50 (µM) |

| This compound | 17.8 ± 7.4 | 20.5 ± 2.4 | 25.0 ± 4.4 |

| Sartorypyrone B | >150 | >150 | >150 |

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

The following is a standard protocol for determining the cytotoxicity of a compound against adherent cancer cell lines, which is a likely method used to obtain the GI50 values mentioned above.

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in a final volume of 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution with culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration in each well should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Staining: Wash the plates five times with slow-running tap water and allow them to air dry completely. Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

-

Washing: Quickly rinse the plates five times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

-

Solubilization and Absorbance Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plates for 5-10 minutes on a mechanical shaker. Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition using the following formula: % Growth Inhibition = 100 - [ (Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank) ] * 100 The GI50 value is the concentration of the compound that causes 50% inhibition of cell growth.

Anti-inflammatory Activity

This compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.

Quantitative Data

The inhibitory concentration (IC50) of this compound on the NF-κB signaling pathway has been determined using a luciferase reporter assay.

| Assay | Cell Line | IC50 (µg/mL) | IC50 (µM) |

| NF-κB Responsive Luciferase Reporter Assay | 6E8 (Doxycycline-inducible ZFTA-RELA-expressing NF-κB reporter cell line) | 5.3 | 11.6 |

Note: While this compound has been shown to inhibit the NF-κB pathway, no direct quantitative data on the inhibition of inflammatory mediators such as nitric oxide (NO) or prostaglandins has been found in the current literature.

Experimental Protocol: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages

This protocol describes a standard method to assess the direct anti-inflammatory effect of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NMMA).

-

Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS and incubate for a further 24 hours.

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

A standard curve of sodium nitrite is used to determine the nitrite concentration in the samples.

-

-

Cell Viability Assay (MTT Assay): To ensure that the observed reduction in NO production is not due to cytotoxicity, perform a concurrent MTT assay on the treated cells.

-

Data Analysis: Calculate the percentage of NO production inhibition relative to the LPS-stimulated vehicle control. Determine the IC50 value, which is the concentration of this compound that inhibits NO production by 50%.

Signaling Pathway

This compound has been identified as an inhibitor of the NF-κB signaling pathway. The simplified diagram below illustrates the canonical NF-κB activation pathway, which is a likely target of this compound.

Preliminary Insights into the Mechanism of Action of Aszonapyrone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aszonapyrone A, a diterpene lactone natural product, has recently emerged as a molecule of interest in the field of drug discovery. Preliminary studies have begun to elucidate its mechanism of action, pointing towards a targeted inhibition of the NF-κB signaling pathway. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activity, with a focus on its inhibitory effects on oncogenic signaling. Detailed experimental protocols and quantitative data from foundational studies are presented to support further research and development efforts.

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The primary mechanism of action identified for this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] This pathway is a critical regulator of cellular processes, including inflammation, cell proliferation, and apoptosis.[1][3] Its hyperactivation is a hallmark of various cancers, making it a key target for therapeutic intervention.

The inhibitory effects of this compound have been specifically demonstrated in the context of supratentorial ependymomas (ST-EPN) that are driven by a ZFTA-RELA fusion protein.[1][2][4] This fusion protein leads to the constitutive activation of the NF-κB pathway, promoting tumorigenesis.[1][4][5] this compound has been shown to counteract this activity, suggesting its potential as a lead compound for the development of novel therapies for this chemotherapy-resistant brain tumor.[1][2]

Quantitative Data

The following tables summarize the key quantitative findings from preliminary studies on this compound.

Table 1: Inhibitory Activity of this compound on NF-κB Responsive Luciferase Activity

| Compound | IC50 (µg/mL) | IC50 (µM) | Cell Line | Assay | Reference |

| This compound | 5.3 | 11.6 | 6E8 (doxycycline-inducible ZFTA-RELA-expressing NF-κB reporter cell line) | NF-κB responsive luciferase reporter assay | [1][2] |

Table 2: Effect of this compound on the Expression of Endogenous NF-κB Responsive Genes

| Gene | Effect of this compound | Experimental System | Reference |

| CCND1 | Significant inhibition | 6E8 cells with induced ZFTA-RELA expression | [1][2] |

| L1CAM | Significant inhibition | 6E8 cells with induced ZFTA-RELA expression | [1][2] |

| ICAM1 | Significant inhibition | 6E8 cells with induced ZFTA-RELA expression | [1][2] |

| TNF | Significant inhibition | 6E8 cells with induced ZFTA-RELA expression | [1][2] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound's mechanism of action.

NF-κB Responsive Luciferase Reporter Assay

This assay is used to quantify the activity of the NF-κB signaling pathway.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on ZFTA-RELA-induced NF-κB activation.

Cell Line: 6E8 cells, an NF-κB responsive luciferase reporter cell line with doxycycline-inducible expression of the ZFTA-RELA fusion protein.

Protocol:

-

Cell Seeding: Seed 6E8 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

Induction of ZFTA-RELA Expression: Add doxycycline to the cell culture medium to induce the expression of the ZFTA-RELA fusion protein, thereby activating the NF-κB pathway.

-

Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for reporter gene expression.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Luciferase Activity Measurement: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., using a resazurin-based assay) and plot the results against the concentration of this compound. Calculate the IC50 value using a suitable curve-fitting algorithm.

Quantitative Reverse-Transcription PCR (qRT-PCR)

This technique is used to measure the expression levels of specific genes.

Objective: To assess the effect of this compound on the expression of endogenous NF-κB target genes.

Protocol:

-

Cell Treatment: Treat 6E8 cells with this compound at a specific concentration (e.g., near the IC50 value) and induce ZFTA-RELA expression with doxycycline.

-

RNA Extraction: After a suitable incubation period, harvest the cells and extract total RNA using a standard protocol (e.g., TRIzol reagent).

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).

-

Quantitative PCR: Perform qPCR using the synthesized cDNA as a template, gene-specific primers for the target genes (CCND1, L1CAM, ICAM1, TNF) and a housekeeping gene (for normalization), and a fluorescent dye (e.g., SYBR Green) or a probe-based detection system.

-

Data Analysis: Calculate the relative expression of the target genes in this compound-treated cells compared to control-treated cells using the delta-delta Ct method, after normalizing to the expression of the housekeeping gene.

Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits the ZFTA-RELA-driven NF-κB signaling pathway.

Experimental Workflow Diagram

Caption: Workflow for assessing this compound's effect on NF-κB activity and gene expression.

Broader Context and Future Directions

This compound belongs to the pyrone class of fungal secondary metabolites, which are known to exhibit a wide range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties. While the current data strongly supports the inhibition of the NF-κB pathway as a primary mechanism of action for this compound, further research is warranted to explore other potential biological targets and signaling pathways that may be modulated by this compound.

Cytotoxicity studies have indicated that at higher concentrations (30 µg/mL), this compound may possess cytotoxic properties.[6] Future studies should aim to delineate the therapeutic window and investigate the selectivity of its inhibitory effects on cancerous versus non-cancerous cells. Elucidating the precise molecular target of this compound within the NF-κB signaling cascade will be a critical next step in its development as a potential therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. Asperpyrone D and other metabolites of the plant-associated fungal strain Aspergillus tubingensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Isolated from Neosartorya spinosa IFM 47025 Inhibits the NF-κB Signaling Pathway Activated by Expression of the Ependymoma-Causing Fusion Protein ZFTA-RELA [scirp.org]

- 4. Natural Dibenzo-α-Pyrones and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. scirp.org [scirp.org]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungi are a prolific source of structurally diverse secondary metabolites with a wide array of biological activities. Among these, pyrone-containing compounds represent a significant class with therapeutic potential. Aszonapyrone A, a diterpene lactone first isolated from Penicilliopsis zonata and also found in Aspergillus chevalieri and Neosartorya spinosa, has emerged as a promising lead compound due to its notable biological activities, particularly its role as an inhibitor of the NF-κB signaling pathway.[1] This technical guide provides an in-depth overview of this compound and related fungal secondary metabolites, focusing on their biological activities, experimental protocols for their study, and the signaling pathways they modulate.

Core Compounds and Their Biological Activities

A number of fungal secondary metabolites structurally or functionally related to this compound have been isolated and characterized. The primary source for many of these compounds discussed herein is the fungus Neosartorya spinosa. The biological activities of these compounds, particularly their inhibitory effects on the NF-κB signaling pathway and their cytotoxicity, have been evaluated.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for this compound and its related compounds.

| Compound | Source Organism | Biological Activity | Assay | IC₅₀ / MIC | Citation |

| This compound | Neosartorya spinosa | NF-κB Inhibition | NF-κB responsive luciferase reporter assay | 5.3 µg/mL (11.6 µM) | [2] |

| Cytotoxicity | Relative viable cell number assay | > 5 µg/mL | [2] | ||

| Epi-aszonalenin B | Neosartorya spinosa | NF-κB Inhibition | NF-κB responsive luciferase reporter assay | 2.0 µg/mL (5.0 µM) | [2] |

| Cytotoxicity | Relative viable cell number assay | Significant reduction at 30 µg/mL | [2] | ||

| Sartorypyrone A | Neosartorya spinosa | NF-κB Inhibition | NF-κB responsive luciferase reporter assay | Significant inhibition at 5 µg/mL | [2] |

| Acetylaszonalenin | Neosartorya spinosa | NF-κB Inhibition | NF-κB responsive luciferase reporter assay | Significant inhibition at 5 µg/mL | [2] |

| Aszonalenin | Neosartorya spinosa | NF-κB Inhibition | NF-κB responsive luciferase reporter assay | Significant inhibition at 5 µg/mL | [2] |

| Sartorypyrone E | Neosartorya spinosa | NF-κB Inhibition | NF-κB responsive luciferase reporter assay | Not significant at 5 µg/mL | [2] |

| (R)-benzodiazepinedione | Neosartorya spinosa | NF-κB Inhibition | NF-κB responsive luciferase reporter assay | Not significant at 5 µg/mL | [2] |

| (Z,Z)-N,N'-[1,2-bis([4-methoxyphenyl]methylene)-1,2-ethanediyl]bis-formamide | Neosartorya spinosa | NF-κB Inhibition | NF-κB responsive luciferase reporter assay | Significant inhibition at 5 µg/mL | [2] |

| Talaroderxine C (a 6,6′-binaphtho-α-pyranone) | Polyphilus frankenii / P. sieberi | Cytotoxicity | MTT assay against various cancer cell lines (e.g., L-929, A-549, K-562, HeLa) | Low µM to nM range | [3] |

| Antimicrobial | MIC determination | 0.52 µg/mL (0.83 µM) against Bacillus subtilis | [3] | ||

| 66.6 µg/mL (105.70 µM) against Staphylococcus aureus | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, including the isolation of this compound and related compounds, and the bioassay for NF-κB inhibition.

Protocol 1: Isolation and Purification of this compound and Related Metabolites from Neosartorya spinosa

1. Fungal Cultivation:

-

Inoculate Neosartorya spinosa (e.g., strain IFM 47025) on Potato Dextrose Agar (PDA) plates and incubate at 30°C for 7 days.

-

Prepare a solid-state fermentation medium using milled rice (e.g., 600 g). Soak the rice in tap water for 60 minutes, then autoclave in 50 mL tubes with filtered lids.

-

Inoculate the sterilized rice medium with the fungal culture from the PDA plates.

-

Incubate the solid-state culture at 30°C for 21 days.[2]

2. Extraction:

-

Extract the fungal culture twice with methanol by soaking overnight.

-

Filter the methanol solution through filter paper and concentrate the supernatant under reduced pressure to obtain a crude residue.

-

Partition the residue between ethyl acetate (AcOEt) and water.

-

Collect the AcOEt layer and evaporate to dryness to yield the crude AcOEt extract.[2]

3. Preliminary Fractionation:

-

Dissolve the AcOEt extract in acetonitrile and perform liquid-liquid partitioning against n-hexane twice to defat the extract.

-

Evaporate the acetonitrile to obtain the acetonitrile extract.

-

Add methanol to the acetonitrile extract and centrifuge to separate into methanol-insoluble and methanol-soluble fractions.

-

Subject the methanol-soluble fraction to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate to obtain multiple fractions (e.g., Fractions 1-5).[2]

4. Purification of Compounds:

-

This compound (2): This compound is often found as an insoluble solid in the methanol fraction. It can be further purified by recrystallization from methanol.[2]

-

Sartorypyrone A (3): Isolate from the methanol-soluble fraction using Low-Pressure Liquid Chromatography (LPLC) followed by High-Performance Liquid Chromatography (HPLC).[2]

-

Epiheveadride (4): Purify from one of the initial silica gel fractions using HPLC.[2]

-

Acetylaszonalenin (5): This compound can precipitate as a methanol-insoluble solid from a specific silica gel fraction.[2]

-

Further purify other compounds like (R)-benzodiazepinedione (6), aszonalenin (7), and sartorypyrone E (8) from their respective fractions using a combination of LPLC and HPLC.[2]

5. Structure Elucidation:

-

Identify the purified compounds by comparing their spectroscopic data (¹H and ¹³C NMR, 2D NMR) and high-resolution mass spectrometry (HRMS) data with literature values.[2]

Protocol 2: NF-κB Responsive Luciferase Reporter Assay

1. Cell Culture and Treatment:

-

Use an established NF-κB responsive luciferase reporter cell line (e.g., 6E8 cells).

-

Culture the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ atmosphere.

-

Seed the cells in a 96-well plate.

-

To induce NF-κB activation, treat the cells with an appropriate inducer (e.g., doxycycline for inducible expression systems) for a specified period (e.g., overnight).

-

Add the test compounds (e.g., this compound) at various concentrations to the cell culture and incubate for a defined period (e.g., 24 hours). Include a DMSO control.[2]

2. Luciferase Activity Measurement:

-

After the incubation period, lyse the cells using a suitable lysis buffer.

-

Add a luciferase assay substrate to the cell lysate.

-

Measure the luminescence using a luminometer. The light intensity is proportional to the luciferase activity, which in turn reflects the level of NF-κB transcriptional activity.

3. Data Analysis:

-

Normalize the luciferase activity of the treated cells to that of the DMSO control (set to 100%).

-

Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the luciferase activity, using appropriate software (e.g., Prism 9).[2]

4. Cytotoxicity Assessment (Concurrent Assay):

-

In parallel, assess the cytotoxicity of the compounds on the same cell line.

-

After the treatment period, add a cell viability reagent (e.g., Cell Count Reagent SF) to the wells.

-

Measure the absorbance or fluorescence according to the manufacturer's instructions.

-

Express the results as a percentage of the viable cells in the control group.[2]

Signaling Pathways and Mechanisms of Action

This compound has been identified as an inhibitor of the NF-κB signaling pathway. This pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.

NF-κB Signaling Pathway

The canonical NF-κB signaling pathway is initiated by various stimuli, such as pro-inflammatory cytokines (e.g., TNF-α, IL-1). In an unstimulated state, NF-κB dimers (typically p65/p50) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex is activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB dimers, allowing them to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter regions of target genes, leading to the transcription of pro-inflammatory and anti-apoptotic genes.

This compound's inhibitory effect on this pathway suggests it may interfere with one or more of these steps.

Caption: Putative mechanism of NF-κB inhibition by this compound.

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound likely follows a hybrid pathway involving the production of a diterpenoid backbone and a polyketide-derived pyrone moiety. While the specific enzymatic steps for this compound are not fully elucidated, a putative pathway can be proposed based on the biosynthesis of related meroterpenoids.

Caption: Proposed biosynthetic pathway for this compound.

Conclusion and Future Perspectives

This compound and its related fungal metabolites represent a promising class of compounds with significant therapeutic potential, particularly as anti-inflammatory and potentially anti-cancer agents through the inhibition of the NF-κB signaling pathway. This guide provides a foundational understanding of these compounds, including their known biological activities and the experimental methods used to study them.

Future research should focus on:

-

Expanding the chemical diversity: Investigating other fungal sources to discover novel analogues of this compound with improved potency and reduced cytotoxicity.

-

Elucidating the precise mechanism of action: Determining the exact molecular target of this compound within the NF-κB pathway.

-

Structure-activity relationship (SAR) studies: Synthesizing derivatives of this compound to identify the key structural features responsible for its biological activity.

-

In vivo studies: Evaluating the efficacy and safety of these compounds in animal models of inflammatory diseases and cancer.

The continued exploration of these fascinating fungal secondary metabolites holds great promise for the development of new and effective therapeutic agents.

References

Aszonapyrone A: A Comprehensive Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Aszonapyrone A, a diterpene lactone first isolated from Aspergillus zonatus. This document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development by presenting its key spectroscopic characteristics in a clear and accessible format.

Core Spectroscopic Data

The structural elucidation of this compound has been accomplished primarily through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and mass spectrometry analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound

The proton NMR spectrum of this compound reveals a complex pattern of signals characteristic of its intricate polycyclic structure. The data presented here is based on analysis in Pyridine-d₅ at 400 MHz.

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 5' | 6.09 | s | - |

| Methylene | 5.57 | s | - |

| Methylene | 5.02 | s | - |

| Methylene | 3.18 | dd | 12, 13 |

| Methylene | 3.12 | d | 12 |

| Allylic | 2.88 | d | 13 |

| Allylic | 2.39 | m | - |

| Acetoxyl | 2.08 | s | - |

| Allylic | 2.05 | m | - |

| 6'-CH₃ | 1.93 | s | - |

| 5 | 1.62 | dd | 4, 12 |

| Methylene | 1.51 | m | - |

| - | 1.10 | dd | 2, 12 |

Data sourced from Kimura et al., 1982.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

The ¹³C NMR spectrum of this compound shows 28 distinct carbon signals, consistent with its molecular formula. The chemical shifts provide insight into the electronic environment of each carbon atom within the molecule.

| Position | Chemical Shift (δ) ppm | Carbon Type |

| Acetoxyl C=O | 170.4 | s |

| 2' | 165.9 | s |

| 4' | 165.8 | s |

| 6' | 159.4 | s |

| Terpene Moiety | 149.7 | s |

| Terpene Moiety | 107.0 | t |

| 3' | 103.2 | s |

| 5' | 100.8 | d |

| Terpene Moiety | 60.0 | - |

| Terpene Moiety | 55.4 | - |

| Terpene Moiety | 40.6 | t |

| Terpene Moiety | 40.6 | - |

| Terpene Moiety | 38.4 | - |

| Methyl | 28.0 | - |

| Terpene Moiety | 24.2 | - |

| Acetoxyl CH₃ | 21.0 | q |

| Terpene Moiety | 20.0 | - |

| Methyl | 19.3 | - |

| - | 19.1 | t |

| Methyl | 16.7 | - |

| Methyl | 16.5 | - |

| Methyl | 15.5 | - |

Data sourced from Kimura et al., 1982.[1]

Table 3: Mass Spectrometry Data for this compound

High-resolution mass spectrometry is a critical tool for determining the elemental composition and molecular weight of natural products.

| Ion | m/z | Method |

| [M]⁺ | 456 | EI-MS |

Data sourced from Kimura et al., 1982.[1]

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to accurate structure elucidation. The following sections detail the general methodologies employed for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: this compound is typically dissolved in a deuterated solvent, such as Pyridine-d₅, for ¹H NMR analysis. The concentration of the sample is adjusted to obtain an optimal signal-to-noise ratio.

-

Instrumentation: ¹H NMR spectra have been recorded on a 400 MHz spectrometer. ¹³C NMR spectra have also been acquired, though the specific instrument parameters from the original elucidation are not fully detailed.

-

Data Acquisition: Standard pulse sequences are utilized for acquiring one-dimensional ¹H and ¹³C NMR spectra. For more complex structural assignments, a suite of two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed in modern analyses to establish proton-proton and proton-carbon connectivities.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts to the residual solvent peak.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically after purification, via a suitable ionization method.

-

Ionization Method: Electron Ionization (EI) has been used for the analysis of this compound, which provides information about the molecular ion and fragmentation patterns.[1] In contemporary analyses, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for natural products to minimize fragmentation and clearly observe the molecular ion.

-

Mass Analyzer: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Data Analysis: The resulting mass spectrum provides the molecular weight of the compound and, in the case of high-resolution mass spectrometry (HRMS), its elemental composition can be determined with high accuracy.

Visualization of Spectroscopic Workflow

The logical flow of spectroscopic analysis for a natural product like this compound is crucial for systematic structure elucidation. The following diagram, generated using the DOT language, illustrates this general workflow.

A generalized workflow for the spectroscopic analysis and structure elucidation of a natural product.

References

The Ecological Significance and Therapeutic Potential of Aszonapyrone A: A Fungal Diterpene Lactone

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Aszonapyrone A, a diterpene lactone belonging to the α-pyrone class of secondary metabolites, has been isolated from various fungal species, including Penicilliopsis zonata, Aspergillus chevalieri, and Neosartorya spinosa.[1] Fungal secondary metabolites play crucial roles in the organism's interaction with its environment, contributing to defense, competition, and signaling. This technical guide provides a comprehensive overview of the ecological role of this compound, its biosynthetic pathway, and its significant biological activity, with a focus on its potential as a therapeutic agent through the inhibition of the NF-κB signaling pathway. Detailed experimental protocols for its isolation and characterization are provided, alongside a quantitative summary of its biological activity. Visual diagrams of the proposed biosynthetic pathway, the NF-κB signaling pathway, and a general experimental workflow are included to facilitate understanding.

The Ecological Role of this compound in Fungi

Fungal secondary metabolites are not essential for primary growth but are crucial for the survival and adaptation of the producing organism in its ecological niche.[2] While the specific ecological role of this compound has not been definitively elucidated in dedicated studies, its function can be inferred from the well-established roles of similar fungal secondary metabolites.

Fungi produce a vast arsenal of chemical compounds to interact with their environment.[3] These interactions include defending against predators and parasites (fungivores), competing with other microorganisms for resources, and engaging in symbiotic or pathogenic relationships with plants and animals.[4][5] The production of α-pyrone containing metabolites by Aspergillus species is widespread, suggesting a significant evolutionary advantage.[6]

The likely ecological roles of this compound include:

-

Allelopathy and Competitive Inhibition: this compound may act as an allelochemical, inhibiting the growth of competing fungi and bacteria in the soil or on plant surfaces where the producing fungus resides. This would allow the fungus to secure access to nutrients and space. The production of various bioactive compounds by fungi is a key strategy in microbial warfare.[2]

-

Defense against Fungivory: Many fungal secondary metabolites serve as deterrents or toxins to invertebrates and other organisms that graze on fungi.[4] The complex structure of this compound could play a role in deterring predation, thus protecting the fungal colony.

-

Signaling Molecule: Secondary metabolites can also act as signaling molecules, both within a fungal colony and in communication with other organisms. While not yet demonstrated for this compound, this remains a plausible ecological function.

Biosynthesis of this compound

The biosynthesis of α-pyrone-containing fungal metabolites typically originates from the polyketide pathway.[6] Fungal secondary metabolite biosynthesis genes are often organized in biosynthetic gene clusters (BGCs).[1][7] While the specific BGC for this compound has not been fully characterized, a putative pathway can be proposed based on the biosynthesis of similar compounds like solanapyrone.[1] The core of the biosynthetic machinery is a polyketide synthase (PKS), a large, multi-domain enzyme that iteratively condenses acyl-CoA units to build the polyketide backbone.

The proposed biosynthetic pathway for this compound likely involves the following key steps:

-

Polyketide Synthesis: A PKS enzyme catalyzes the formation of a polyketide chain from acetyl-CoA and malonyl-CoA precursors.

-

Cyclization and Modification: The polyketide chain undergoes cyclization to form the characteristic α-pyrone ring. Subsequent modifications, such as hydroxylation, methylation, and the attachment of the diterpene moiety, are carried out by tailoring enzymes encoded within the BGC. These enzymes may include cytochrome P450 monooxygenases, methyltransferases, and terpene cyclases.

Biological Activity and Therapeutic Potential

This compound has demonstrated significant biological activity, most notably as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] The NF-κB pathway is a critical regulator of the immune and inflammatory responses, cell proliferation, and survival. Its aberrant activation is implicated in various diseases, including chronic inflammatory disorders and cancer.[8][9]

Inhibition of the NF-κB Signaling Pathway

The canonical NF-κB signaling pathway is initiated by various stimuli, such as pro-inflammatory cytokines (e.g., TNF-α). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival.

This compound has been shown to inhibit NF-κB-responsive luciferase activity, suggesting it interferes with one or more steps in this pathway.[2] While the precise molecular target of this compound within the NF-κB pathway is yet to be fully elucidated, natural products often inhibit this pathway by targeting IKK activity, proteasome function, or the nuclear translocation of NF-κB.

Quantitative Biological Activity Data

The inhibitory activity of this compound against the NF-κB pathway has been quantified, demonstrating its potential as a lead compound for drug development.

| Compound | Assay | Cell Line | IC50 | Reference |

| This compound | NF-κB Luciferase Reporter Assay | - | 5.3 µg/mL (11.6 µM) | [2] |

Experimental Protocols

Fungal Culture and Fermentation

The following is a general protocol for the cultivation of Neosartorya spinosa for the production of this compound, based on the methodology described by Ishikawa et al. (2024).[2]

-

Fungal Strain: Neosartorya spinosa IFM 47025.

-

Culture Medium: Potato Dextrose Agar (PDA) for initial culture and solid rice medium for large-scale fermentation.

-

Inoculation: Inoculate the solid rice medium with a mycelial suspension of N. spinosa grown on PDA.

-

Incubation: Incubate the culture at 30°C for 21 days in the dark.

Isolation and Purification of this compound

The following protocol outlines the extraction and purification of this compound from the fungal culture.[2]

-

Extraction:

-

Extract the fermented rice culture twice with methanol overnight.

-

Filter the methanol extract and concentrate under reduced pressure to obtain a residue.

-

Partition the residue between ethyl acetate (EtOAc) and dilute hydrochloric acid.

-

Combine the EtOAc fractions and evaporate to dryness.

-

Dissolve the EtOAc extract in acetonitrile and perform liquid-liquid partitioning against n-hexane to defat the extract.

-

-

Purification:

-

Subject the defatted acetonitrile extract to a series of chromatographic separations.

-

Initial fractionation can be performed using Low-Pressure Liquid Chromatography (LPLC) on a silica gel column with a suitable solvent gradient (e.g., n-hexane/EtOAc).

-

Further purify the fractions containing this compound using High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column with a methanol/water or acetonitrile/water mobile phase.

-

Monitor the separation by UV detection and collect the peak corresponding to this compound.

-

Structure Elucidation

The structure of the purified this compound can be determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS):

-

Use High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to determine the accurate mass and molecular formula of the compound.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Acquire 1D NMR spectra (¹H and ¹³C) to identify the types and number of protons and carbons.

-

Perform 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to establish the connectivity of atoms and elucidate the complete chemical structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the relative stereochemistry.

-

-

Optical Rotation:

-

Measure the specific rotation to determine the chiroptical properties of the molecule.

-

Conclusion

This compound is a fungal secondary metabolite with significant potential for further investigation. Its ecological role, while not fully elucidated, is likely tied to the competitive and defensive strategies of its producing fungi. The demonstrated inhibition of the NF-κB signaling pathway positions this compound as a promising candidate for the development of novel anti-inflammatory and anti-cancer therapeutics. The detailed protocols and data presented in this guide are intended to facilitate further research into this intriguing natural product, from its fundamental ecological functions to its potential applications in human health. Future studies should focus on identifying the specific molecular target of this compound within the NF-κB pathway and exploring its efficacy in preclinical disease models.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. globalsciencebooks.info [globalsciencebooks.info]

- 5. researchgate.net [researchgate.net]

- 6. iosrjournals.org [iosrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 9. Unravelling the Secrets of α-Pyrones from Aspergillus Fungi: A Comprehensive Review of Their Natural Sources, Biosynthesis, and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Cytotoxicity Assessment of Aszonapyrone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aszonapyrone A, a fungal metabolite, has demonstrated notable cytotoxic effects, positioning it as a compound of interest for further investigation in oncology. This technical guide provides a consolidated overview of the initial cytotoxicity assessment of this compound. It includes available quantitative data on its bioactivity, detailed protocols for standard cytotoxicity assays, and a proposed mechanism of action centered on the inhibition of the NF-κB signaling pathway, leading to apoptosis. The information is presented to facilitate further research and development of this compound as a potential therapeutic agent.

Introduction

This compound is a diterpene lactone that has been isolated from fungi such as Neosartorya spinosa and has garnered attention for its biological activities.[1] Initial studies have focused on its potential as an inhibitor of critical cellular signaling pathways implicated in cancer progression. This document synthesizes the current understanding of this compound's cytotoxic properties, providing a foundation for more extensive preclinical evaluation.

Quantitative Cytotoxicity Data

The cytotoxic and inhibitory activities of this compound have been evaluated in a limited number of studies. The available data, primarily focusing on its effect on an ependymoma cell line and its inhibitory concentration against the NF-κB pathway, are summarized below. It is important to note that direct comparison between different activity metrics (e.g., IC50 vs. GI50) should be made with caution due to inherent differences in the assays and endpoints measured.

| Cell Line | Assay Type | Metric | Concentration | Citation |

| 6E8 (Ependymoma) | NF-κB Luciferase Reporter | IC50 | 5.3 µg/mL (11.6 µM) | [2] |

IC50 (Half-maximal inhibitory concentration) reflects the concentration of a substance required to inhibit a biological process by 50%.

At higher concentrations, this compound has been observed to reduce viable cell numbers, suggesting cytotoxic properties.[2]

Proposed Mechanism of Action: NF-κB Inhibition Leading to Apoptosis

Current evidence suggests that the cytotoxic activity of this compound is linked to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] The NF-κB pathway is a critical regulator of cell survival, inflammation, and immunity, and its dysregulation is a hallmark of many cancers.

In many cancer cells, the NF-κB pathway is constitutively active, leading to the transcription of anti-apoptotic genes such as Bcl-2. By inhibiting this pathway, this compound is proposed to decrease the expression of these survival proteins. This shifts the cellular balance towards apoptosis, leading to programmed cell death. The proposed mechanism involves the intrinsic apoptotic pathway, characterized by mitochondrial outer membrane permeabilization and the subsequent activation of a caspase cascade.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of this compound-induced apoptosis via NF-κB inhibition.

Caption: Proposed mechanism of this compound-induced apoptosis.

Experimental Protocols

Standardized in vitro assays are essential for the initial assessment of a compound's cytotoxicity. The following are detailed protocols for the MTT and Neutral Red Uptake assays, which are widely used to determine cell viability and proliferation.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product.

Materials:

-

MTT solution (5 mg/mL in sterile PBS)

-

Cell culture medium

-

Test compound (this compound) and vehicle control (e.g., DMSO)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microtiter plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Neutral Red Uptake Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

Materials:

-

Neutral Red solution (50 µg/mL in sterile water)

-

Cell culture medium

-

Test compound (this compound) and vehicle control

-

Desorb solution (e.g., 1% acetic acid in 50% ethanol)

-

96-well microtiter plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells as described in the MTT assay protocol.

-

Compound Treatment: Treat cells with serial dilutions of this compound as described for the MTT assay.

-

Dye Incubation: After the treatment period, remove the medium and add 100 µL of pre-warmed medium containing Neutral Red to each well. Incubate for 2-3 hours at 37°C.

-

Dye Removal and Cell Washing: Remove the dye-containing medium and wash the cells with PBS.

-

Dye Extraction: Add 150 µL of the desorb solution to each well and shake for 10 minutes to extract the dye.

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of viable cells compared to the control and determine the IC50 value.

Experimental Workflow Diagram

Caption: General workflow for in vitro cytotoxicity assessment.

Conclusion and Future Directions

The preliminary data on this compound indicate a promising cytotoxic profile, likely mediated through the inhibition of the pro-survival NF-κB pathway. However, the current body of evidence is limited. To fully elucidate the therapeutic potential of this compound, further research is warranted, including:

-

Broad-panel cytotoxicity screening: Evaluating the IC50 of this compound against a diverse range of cancer cell lines to identify sensitive cancer types.

-

Detailed mechanistic studies: Investigating the precise molecular interactions of this compound with components of the NF-κB and apoptotic pathways (e.g., IKK, Bcl-2 family proteins, caspases).

-

In vivo efficacy studies: Assessing the anti-tumor activity and safety profile of this compound in animal models.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogues of this compound to optimize its potency and selectivity.

This technical guide serves as a foundational resource for researchers embarking on the further preclinical development of this compound as a potential anti-cancer agent.

References

Methodological & Application

Application Notes and Protocols: Extraction of Aszonapyrone A from Fungal Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aszonapyrone A is a fungal secondary metabolite belonging to the α-pyrone class of compounds. First isolated from Aspergillus zonatus, it has demonstrated various biological activities, including antibacterial effects. This document provides a detailed protocol for the extraction and purification of this compound from fungal cultures, intended for researchers in natural product chemistry, mycology, and drug discovery.

Data Presentation: Quantitative Parameters for Extraction

The following table summarizes key quantitative parameters for the extraction of this compound, compiled from typical fungal metabolite extraction protocols. These values may require optimization depending on the fungal strain and culture conditions.

| Parameter | Value | Notes |

| Fungal Culture Volume | 1 L (liquid culture) or 100 g (solid culture mycelial mat) | Starting material for extraction. |

| Extraction Solvent | Ethyl Acetate | A commonly used solvent for extracting moderately polar secondary metabolites from fungal cultures.[1][2][3] |

| Solvent to Culture Ratio | 2:1 (v/v) for liquid culture; 3:1 (v/w) for solid culture | Ensures efficient extraction of the target compound. |

| Extraction Time | 24 hours per extraction cycle | Adequate time for solvent penetration and metabolite solubilization. |

| Number of Extractions | 3 cycles | Multiple extractions maximize the yield. |

| Purification Method | Silica Gel Column Chromatography | A standard technique for separating compounds based on polarity.[4][5][6] |

| Elution Solvents | Hexane-Ethyl Acetate Gradient | A gradient from non-polar to polar solvent allows for the separation of compounds with different polarities. |

| Expected Yield | Variable (mg/L of culture) | Highly dependent on the producing fungal strain and culture conditions. |

Experimental Protocols

This section details the step-by-step methodology for the extraction and purification of this compound from a fungal culture.

I. Fungal Culture and Harvest

-